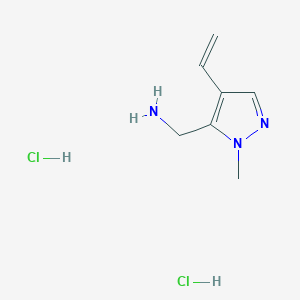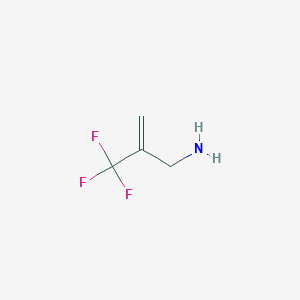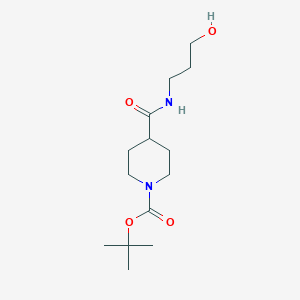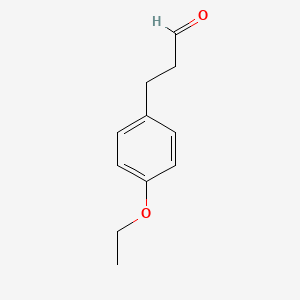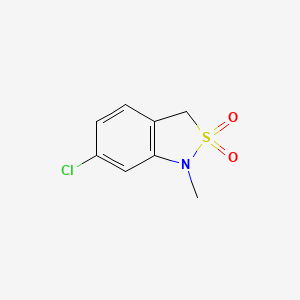
Tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-bromobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), bases (potassium carbonate, sodium hydride), solvents (DMF, THF).
Oxidation: Oxidizing agents (PCC, Dess-Martin periodinane), solvents (dichloromethane, acetonitrile).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol).
Major Products
Substitution: Formation of substituted azetidines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Materials Science: It can be incorporated into polymeric materials to enhance their mechanical and thermal properties.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of complex organic molecules.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The bromophenyl group can interact with hydrophobic pockets, while the hydroxyl and carboxylate groups can form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
- Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
- Tert-butyl 3-(2-methylphenyl)-3-hydroxyazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions and enhance the compound’s reactivity. The bromine atom also increases the compound’s lipophilicity, which can affect its biological activity and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C14H18BrNO3 |
|---|---|
Peso molecular |
328.20 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-6-4-5-7-11(10)15/h4-7,18H,8-9H2,1-3H3 |
Clave InChI |
RQSHFNCPWDVTPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13552345.png)
![tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13552349.png)

